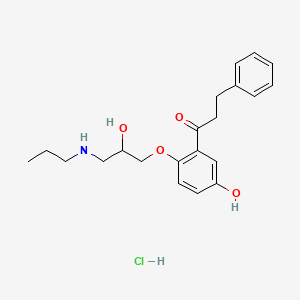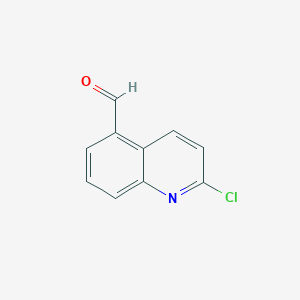
2-氯喹啉-5-甲醛
描述
2-Chloroquinoline-5-carbaldehyde (2-CQC) is a heterocyclic compound belonging to the quinoline family of compounds. It is a yellow-colored solid, with a molecular weight of 207.59 g/mol. 2-CQC is a key intermediate in the synthesis of several quinoline-based drugs, such as quinine, chloroquine, and hydroxychloroquine. It is also used in the synthesis of other compounds, such as dyes, fragrances, and pharmaceuticals.
科学研究应用
抗疟疾和抗病毒应用
氯喹及其衍生物,包括与2-氯喹啉-5-甲醛结构类似的化合物,已对其抗疟疾作用进行了广泛的研究。尽管出现了对氯喹耐药的恶性疟原虫菌株,但研究仍在继续探索将基于氯喹的化合物重新用于其他传染性和非传染性疾病。这包括对基于氯喹支架的新型化合物的研究,以了解其在传染病(包括 COVID-19 等病毒感染)中的潜在治疗应用。研究重点介绍了氯喹的生化特性,这些特性激发了其在疟疾之外治疗各种疾病的再利用,表明其衍生物具有广泛的潜在应用 (Njaria, Okombo, Njuguna, & Chibale, 2015)。
药理学研究
氯喹及其相关化合物的药理学特征是持续研究的主题,探索它们在传统用途之外的效用。对氯喹衍生物的药代动力学、安全性、效力和功效的研究旨在发现新的治疗用途,包括它们在 COVID-19 等病毒感染中的作用。体外和体内研究表明这些化合物在治疗病毒性疾病方面具有有希望的方向,尽管仍需要来自临床试验的结论性证据来确定它们的有效性和安全性 (Hashem 等,2020)。
抗癌研究
含氯喹化合物的探索延伸到抗癌研究,在其中检查其重新利用在联合化疗中潜在的协同作用。与氯喹及其衍生物相关的独特作用机制,例如对细胞自噬和细胞凋亡的影响,为开发新的抗癌策略提供了一个有希望的途径。这项研究强调了深入研究的必要性,以将抗疟疾作用模式与推动癌细胞增殖的途径联系起来,旨在识别基于氯喹的化合物,这些化合物可以提高现有癌症疗法的疗效 (Njaria, Okombo, Njuguna, & Chibale, 2015)。
属性
IUPAC Name |
2-chloroquinoline-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-5-4-8-7(6-13)2-1-3-9(8)12-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVQQHUTDFKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



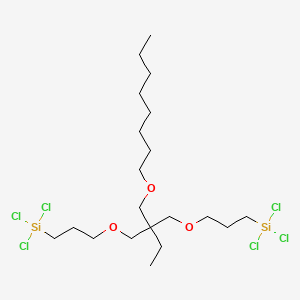
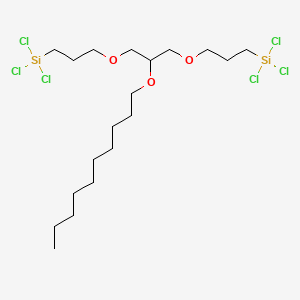
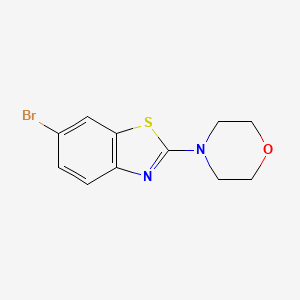
![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)
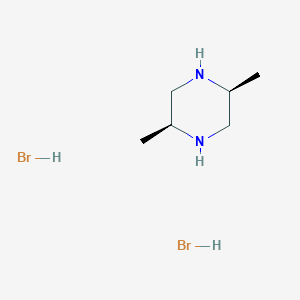
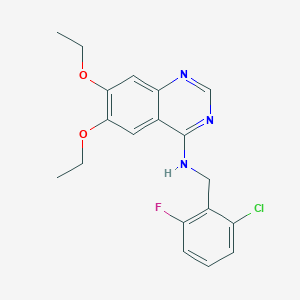

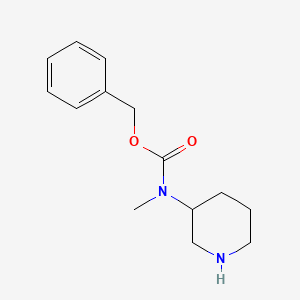
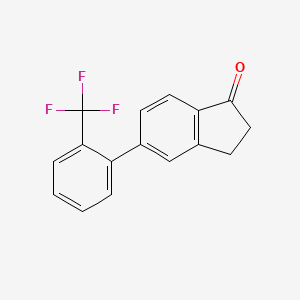
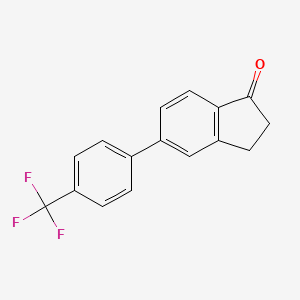
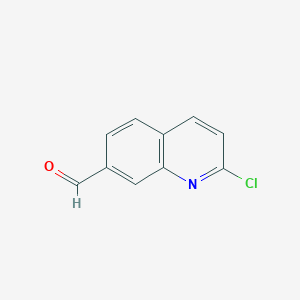
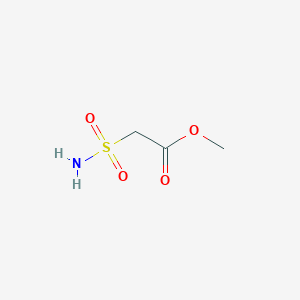
![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)
